molecular formula C12H17BrClNS B1379263 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-46-0

2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1379263
CAS RN: 1864073-46-0
M. Wt: 322.69 g/mol
InChI Key: OUQJJSUPAQBVDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride” consists of a piperidine ring with a sulfanyl-methyl group attached to one of the carbon atoms. This group is further connected to a bromophenyl group .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Venkatesan et al. (2004) focused on the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfony alkyl hydroxamates, including piperidine derivatives. These compounds were investigated for their inhibitory activities against tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE) and matrix metalloproteinases (MMPs). The study highlighted the importance of the oxidation state on sulfur and the substitution on the piperidine moiety for selective inhibition of TACE over MMPs, demonstrating the compound's utility in developing selective enzyme inhibitors with potential anti-inflammatory and anticancer applications (Venkatesan, Davis, Grosu, Baker, Zask, Levin, Ellingboe, Skotnicki, Dijoseph, Sung, Jin, Xu, Mccarthy, & Barone, 2004).

Anticancer Potential

Rehman et al. (2018) explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. The study synthesized various derivatives and assessed their anticancer potential, identifying compounds with significant inhibitory activity against cancer cell lines. This research underscores the versatility of piperidine derivatives, including 2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, in the development of new anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Antimicrobial and Antibacterial Activities

A series of studies have also highlighted the synthesis of new chemical entities based on piperidine derivatives for their potential antimicrobial and antibacterial activities. Compounds synthesized from piperidine derivatives, including the compound , have shown promising results against various bacterial and fungal pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents. For instance, the synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitors with activity against Gram-negative bacterial strains (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Mechanism of Action

The mechanism of action of “2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride” is not explicitly stated in the literature. Piperidine derivatives are known to be important structural motifs found in numerous bioactive molecules , but the specific biological activities of this compound are not mentioned.

Safety and Hazards

The safety and hazards associated with “2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride” are not explicitly mentioned in the literature. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQJJSUPAQBVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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